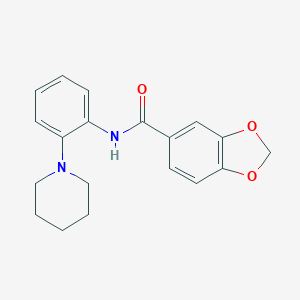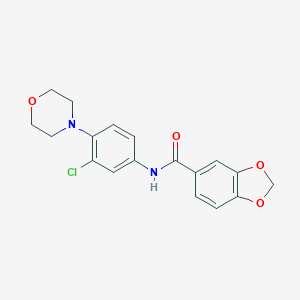![molecular formula C19H22ClN3O4S B251406 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251406.png)
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound with potential applications in scientific research. This compound is also known as TAK-285 and is a tyrosine kinase inhibitor. Tyrosine kinases play an important role in cell signaling and are involved in the regulation of various cellular processes. Inhibiting tyrosine kinases can be useful in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibits tyrosine kinases by binding to the ATP binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is necessary for their activation. By inhibiting tyrosine kinases, this compound can block cell signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases. This compound can selectively inhibit certain tyrosine kinases, which can be useful for studying specific signaling pathways. However, one limitation of this compound is its potential toxicity. It can cause cytotoxicity in some cell lines at high concentrations.
Direcciones Futuras
1. Combination therapy: 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide could be used in combination with other anti-cancer drugs to enhance their efficacy.
2. Targeting specific tyrosine kinases: Further research could be done to identify specific tyrosine kinases that are overexpressed in certain types of cancer, and to determine if 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can selectively inhibit these kinases.
3. Development of new analogs: New analogs of 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide could be developed with improved potency and selectivity.
4. Investigation of anti-inflammatory effects: Further research could be done to investigate the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases.
5. Clinical trials: Clinical trials could be conducted to determine the safety and efficacy of this compound in humans, and to identify potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves several steps. The first step is the reaction of 3-chloro-4-methoxyaniline with 4-(methylsulfonyl)piperazine to form an intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has potential applications in scientific research, particularly in the field of cancer research. Tyrosine kinases are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. Inhibiting tyrosine kinases can be an effective strategy for treating cancer.
Propiedades
Fórmula molecular |
C19H22ClN3O4S |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-18-8-3-14(13-17(18)20)19(24)21-15-4-6-16(7-5-15)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Clave InChI |
KTUIYYHSIUIIKY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)

![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)